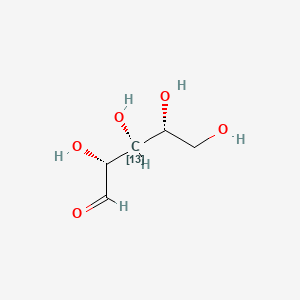

Xylose-3-13C

Description

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(2R,3S,4R)-2,3,4,5-tetrahydroxy(313C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i5+1 |

InChI Key |

PYMYPHUHKUWMLA-CUMVFIOWSA-N |

Isomeric SMILES |

C([C@H]([13C@@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Xylose-3-13C and its Role in Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] By replacing one or more atoms in a compound with their non-radioactive, heavier isotopes, researchers can follow the journey of these atoms through complex metabolic networks.[1] This process, often referred to as metabolic tracing or flux analysis, provides invaluable insights into the activity of metabolic pathways under various physiological or pathological conditions.[2][3] Xylose-3-13C is a specialized isotopic tracer, a form of the pentose sugar xylose where the carbon atom at the third position is replaced with the stable isotope Carbon-13 (¹³C).[4][5] This guide provides a comprehensive overview of this compound, its application in metabolic tracing, experimental protocols, and data interpretation, with a focus on its utility in elucidating the activity of the Pentose Phosphate Pathway (PPP).

The Core Principle: Tracing the ¹³C Label from Xylose

Metabolic flux analysis (MFA) with ¹³C-labeled substrates allows for the quantitative determination of reaction rates (fluxes) within a cell.[2][6] When this compound is introduced to a biological system, it is taken up by cells and enters the central carbon metabolism. The ¹³C label at the C-3 position acts as a tracer. As the xylose molecule is processed through various enzymatic reactions, the labeled carbon is incorporated into downstream metabolites. By detecting the position and abundance of this ¹³C label in subsequent molecules using analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, we can map the flow of carbon and deduce the activity of specific pathways.[1][7]

Xylose metabolism is particularly interesting because, unlike glucose, it primarily enters central metabolism through the Pentose Phosphate Pathway (PPP), a crucial pathway for generating NADPH and precursors for nucleotide synthesis.[8][9] This makes ¹³C-labeled xylose an excellent tool for specifically probing the fluxes within the PPP.

Key Metabolic Pathways for this compound Tracing

Xylose Assimilation

The initial steps of xylose metabolism involve its conversion into a key intermediate of the Pentose Phosphate Pathway, xylulose-5-phosphate (X5P). In most microorganisms, this occurs via a two-step process involving xylose isomerase.[8] The ¹³C label remains at the C-3 position during this conversion.

Caption: Initial conversion of D-Xylose-3-13C to the PPP intermediate Xylulose-5-Phosphate.

The Non-Oxidative Pentose Phosphate Pathway (PPP)

Once formed, xylulose-5-phosphate (X5P) with its ¹³C label at the C-3 position enters the non-oxidative branch of the PPP. This pathway involves a series of carbon-shuffling reactions catalyzed by two key enzymes: transketolase (TKT) and transaldolase (TAL). These reactions convert pentose phosphates into glycolytic intermediates, namely fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P).[8]

Tracing the Xylose-3-¹³C label through these reactions is critical for determining pathway flux. The diagram below illustrates how the ¹³C at the C-3 position of X5P is transferred to other intermediates.

Caption: Carbon shuffling in the non-oxidative PPP showing the fate of the ¹³C label from Xylose-3-¹³C.

Interpretation of the Pathway:

-

Transketolase (TKT) Reaction 1: A two-carbon unit from Xylulose-5-P (C1-C2) is transferred to Ribose-5-P (R5P). The incoming Xylose-3-¹³C (now X5P-3-¹³C) donates its first two carbons, leaving a 3-carbon fragment. The resulting products are Sedoheptulose-7-P (S7P), which now carries the label at its C-3 position, and Glyceraldehyde-3-P (G3P), which is unlabeled in this step.

-

Transaldolase (TAL) Reaction: A three-carbon unit from S7P is transferred to the unlabeled G3P. This reaction produces Fructose-6-P (F6P), which retains the label at the C-3 position, and Erythrose-4-P (E4P), where the label is now at the C-1 position.

-

Transketolase (TKT) Reaction 2: A second molecule of X5P-3-¹³C reacts with the newly formed E4P-1-¹³C. TKT transfers a two-carbon unit from X5P to E4P. This results in another molecule of F6P, now labeled at the C-4 position, and a molecule of G3P labeled at the C-1 position.

By analyzing the specific labeling patterns (isotopomers) of F6P and G3P, researchers can quantify the flux through the PPP relative to other pathways like glycolysis.

Experimental Methodology

A typical ¹³C metabolic tracing experiment involves several key stages, from preparing the labeled substrate to analyzing the final data.

Caption: A generalized experimental workflow for ¹³C metabolic flux analysis.

Detailed Protocol: ¹³C Labeling of Adherent Mammalian Cells

This protocol provides a generalized methodology for performing a tracing experiment with Xylose-3-¹³C in adherent cell cultures.

-

Cell Seeding and Growth:

-

Seed adherent cells (e.g., HEK293, HeLa) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in ~80-90% confluency at the time of the experiment.

-

Culture cells in standard growth medium until they reach the desired confluency. Ensure consistent growth conditions to achieve a metabolic steady state.

-

-

Preparation for Labeling:

-

One hour prior to labeling, aspirate the standard growth medium and replace it with a custom medium (e.g., glucose-free DMEM) supplemented with dialyzed fetal bovine serum (dFBS). Dialyzed serum is crucial to remove unlabeled small molecule metabolites like glucose and xylose.[10]

-

Incubate for 1 hour to allow cells to adapt and to deplete intracellular pools of unlabeled metabolites.

-

-

Isotopic Labeling:

-

Prepare the labeling medium: the same base medium as in the previous step, but supplemented with Xylose-3-¹³C as the primary carbon source at a defined concentration (e.g., 10 mM).

-

Aspirate the adaptation medium and quickly wash the cells once with the base medium (without the tracer) to remove any residual unlabeled sugars. This step should be performed rapidly (<30 seconds) to minimize metabolic stress.[11]

-

Immediately add the pre-warmed (37°C) labeling medium containing Xylose-3-¹³C to the cells.[11]

-

Incubate the cells for a predetermined time course. Multiple time points are often collected to ensure that isotopic steady state has been reached.

-

-

Metabolite Quenching and Extraction:

-

To halt all enzymatic activity instantly, aspirate the labeling medium.

-

Immediately add a pre-chilled (-80°C) extraction solvent, typically an 80:20 methanol:water solution, directly to the culture plate to cover the cell monolayer.[11]

-

Place the plate on dry ice for 10-15 minutes.

-

Scrape the cells in the cold extraction solvent and transfer the resulting cell lysate into a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

-

Collect the supernatant, which contains the polar metabolites. This extract is now ready for analysis or can be stored at -80°C.

-

Data Presentation and Interpretation

The primary output from a mass spectrometry-based tracing experiment is the Mass Isotopomer Distribution (MID) for each measured metabolite.[12] An MID describes the fractional abundance of each isotopologue—molecules that differ only in their isotopic composition.[12] For a metabolite with 'n' carbon atoms, it can have isotopologues M+0 (no ¹³C label), M+1 (one ¹³C label), M+2 (two ¹³C labels), and so on, up to M+n.

Hypothetical Quantitative Data for Xylose-3-¹³C Tracing

Based on the pathway analysis, we can predict the expected labeling patterns in key metabolites. The following table summarizes hypothetical MIDs for a system at isotopic steady state fed with 100% Xylose-3-¹³C.

| Metabolite | Chemical Formula | M+0 (%) | M+1 (%) | M+2 (%) | M+3+ (%) | Predicted ¹³C Position(s) |

| Xylulose-5-P | C₅H₁₁O₈P | 0 | 100 | 0 | 0 | C-3 |

| Sedoheptulose-7-P | C₇H₁₅O₁₀P | 0 | 100 | 0 | 0 | C-3 |

| Erythrose-4-P | C₄H₉O₇P | 0 | 100 | 0 | 0 | C-1 |

| Fructose-6-P | C₆H₁₃O₉P | 0 | 100 | 0 | 0 | Mix of C-3 and C-4 |

| Glyceraldehyde-3-P | C₃H₇O₆P | ~50 | ~50 | 0 | 0 | C-1 (from labeled pool) |

| Pyruvate | C₃H₄O₃ | ~50 | ~50 | 0 | 0 | C-1 (from G3P) |

Note: This is an idealized table. In a real experiment, M+0 will not be zero due to contributions from other endogenous carbon sources. The ratio of labeled to unlabeled G3P and downstream metabolites will depend on the relative activities of the PPP and other pathways. The F6P pool will be a mixture of isotopomers, which can be deconvoluted with advanced analytical methods.

Conclusion

Xylose-3-¹³C is a highly specific and powerful tool for investigating cellular metabolism, particularly the activity of the Pentose Phosphate Pathway. By providing a direct means to trace carbon flow from xylose into central metabolic networks, it enables researchers to quantify metabolic fluxes and understand how cells adapt to different nutrient sources. This in-depth understanding is critical for applications ranging from metabolic engineering for biofuel production to elucidating the metabolic reprogramming that occurs in diseases like cancer, providing a robust platform for both basic research and drug development.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. omicronbio.com [omicronbio.com]

- 6. youtube.com [youtube.com]

- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

- 10. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 11. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isotopic Labeling with Xylose-3-13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of Xylose-3-13C in metabolic research. The strategic placement of the 13C label on the third carbon of xylose offers a powerful tool for dissecting the intricate network of pentose metabolism, particularly the Pentose Phosphate Pathway (PPP).

Core Principles of this compound Isotopic Labeling

Stable isotope tracers, such as this compound, are invaluable for metabolic flux analysis (MFA). By introducing a labeled substrate into a biological system, researchers can trace the path of the labeled carbon atom as it is incorporated into various downstream metabolites. The resulting distribution of the 13C label, known as the mass isotopomer distribution (MID), provides quantitative insights into the activity of metabolic pathways that are not attainable through traditional biochemical assays.

Xylose, a five-carbon sugar, is a key component of lignocellulosic biomass and its metabolism is of significant interest in biotechnology and bio-based chemical production. In most organisms, xylose is converted to xylulose-5-phosphate, which then enters the central carbon metabolism via the Pentose Phosphate Pathway (PPP). The use of this compound is particularly advantageous for elucidating the fluxes through the non-oxidative branch of the PPP, due to the specific carbon rearrangements that occur in this pathway.

Key Metabolic Pathways in Xylose Metabolism

There are two primary pathways for the initial conversion of D-xylose to D-xylulose-5-phosphate:

-

Oxido-reductase Pathway: This pathway, found in many eukaryotes, involves two enzymatic steps: the reduction of D-xylose to xylitol by xylose reductase (XR), followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase (XDH). The D-xylulose is then phosphorylated to D-xylulose-5-phosphate.[1]

-

Isomerase Pathway: Predominantly found in prokaryotes, this pathway utilizes xylose isomerase (XI) to directly convert D-xylose to D-xylulose, which is subsequently phosphorylated.[1]

Once D-xylulose-5-phosphate is formed, it enters the non-oxidative Pentose Phosphate Pathway, a network of reversible reactions that interconvert pentose phosphates with intermediates of glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate). The key enzymes in this pathway are transketolase and transaldolase, which catalyze the transfer of two- and three-carbon units, respectively.

dot

References

An In-Depth Technical Guide to Utilizing Xylose-3-13C as a Tracer for the Pentose Phosphate Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodology and application of xylose-3-13C as a metabolic tracer to investigate the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis, playing a significant role in cellular proliferation, redox homeostasis, and drug metabolism. Understanding the flux through this pathway is paramount in various research areas, including oncology, immunology, and neurodegenerative diseases. Xylose, a five-carbon sugar, can be metabolized and enter the PPP at the level of xylulose-5-phosphate, making isotopically labeled xylose an effective tool for probing this pathway. This guide details the theoretical basis of this compound tracing, experimental protocols, data interpretation, and visualization of the metabolic fate of the tracer.

Introduction to Xylose Metabolism and the Pentose Phosphate Pathway

Xylose, a pentose sugar, is metabolized in most organisms through a series of enzymatic reactions that convert it into an intermediate of the pentose phosphate pathway. The primary pathways for xylose catabolism are the oxido-reductase pathway and the isomerase pathway.[1][2]

-

Oxido-reductase pathway: This pathway, predominantly found in eukaryotes, involves the reduction of D-xylose to xylitol by xylose reductase (XR), followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase (XDH).[1]

-

Isomerase pathway: In prokaryotes, D-xylose is directly converted to D-xylulose by xylose isomerase.[1]

Regardless of the initial conversion pathway, the resulting D-xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate , which is a key intermediate that directly enters the non-oxidative branch of the pentose phosphate pathway.[1][2]

The PPP itself consists of two branches:

-

Oxidative Branch: This phase is irreversible and involves the conversion of glucose-6-phosphate to ribulose-5-phosphate, generating two molecules of NADPH.

-

Non-oxidative Branch: This is a series of reversible reactions that interconvert pentose phosphates and other sugar phosphates, linking the PPP with glycolysis. The key enzymes in this branch are transketolase and transaldolase , which are responsible for the transfer of two-carbon and three-carbon units, respectively, between sugar phosphates.[3][4]

The entry of xylulose-5-phosphate from xylose metabolism directly into the non-oxidative PPP makes labeled xylose an excellent tracer to study the dynamics of this part of the pathway.

Theoretical Tracing of this compound in the Pentose Phosphate Pathway

The core of using this compound as a tracer lies in predicting the distribution of the 13C label in downstream metabolites. The label's fate is determined by the carbon-shuffling reactions catalyzed by transketolase and transaldolase.

Step 1: Conversion of this compound to Xylulose-5-phosphate-3-13C

Following uptake and conversion, the 13C label remains on the third carbon atom, resulting in xylulose-5-phosphate labeled at the C3 position.

Step 2: Carbon Rearrangements in the Non-Oxidative PPP

The labeled xylulose-5-phosphate-3-13C then participates in the following key reactions:

-

Transketolase Reaction 1: Transketolase transfers a two-carbon unit (C1 and C2) from xylulose-5-phosphate to ribose-5-phosphate, yielding glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate.

-

Xylulose-5-phosphate-3-13C (donor) -> Glyceraldehyde-3-phosphate-1-13C (product) + 2-carbon fragment (unlabeled)

-

The 13C label from the C3 of xylulose-5-phosphate becomes the C1 of glyceraldehyde-3-phosphate.

-

-

Transaldolase Reaction: Transaldolase transfers a three-carbon unit from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, producing fructose-6-phosphate and erythrose-4-phosphate.

-

If the glyceraldehyde-3-phosphate entering this reaction is the labeled one from the previous step (Glyceraldehyde-3-phosphate-1-13C ), the resulting Fructose-6-phosphate will be labeled at the C3 position .

-

-

Transketolase Reaction 2: Transketolase transfers a two-carbon unit from another molecule of xylulose-5-phosphate to erythrose-4-phosphate, generating fructose-6-phosphate and glyceraldehyde-3-phosphate.

-

If the xylulose-5-phosphate is labeled at C3, the resulting glyceraldehyde-3-phosphate will be labeled at C1 .

-

The erythrose-4-phosphate is unlabeled in the first pass. The resulting fructose-6-phosphate from this reaction will be labeled at the C3 position .

-

Predicted Labeling Pattern:

Based on these reactions, the primary fate of the 13C label from this compound is its appearance in:

-

Glyceraldehyde-3-phosphate (GAP) at the C1 position .

-

Fructose-6-phosphate (F6P) at the C3 position .

This distinct labeling pattern can be detected by mass spectrometry or NMR spectroscopy, allowing for the quantification of flux through the non-oxidative PPP.

Experimental Protocols for 13C Metabolic Flux Analysis

The following provides a generalized workflow for conducting a 13C metabolic flux analysis (MFA) experiment using this compound.

Cell Culture and Isotope Labeling

-

Cell Seeding and Growth: Plate cells at a density that allows for logarithmic growth during the labeling period. Culture cells in a standard growth medium to the desired confluence.

-

Media Exchange: Aspirate the standard medium and wash the cells with phosphate-buffered saline (PBS). Replace the medium with an identical formulation, but with unlabeled xylose replaced by This compound at the same concentration.

-

Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time can vary depending on the cell type and metabolic rates and should be determined empirically.

Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during extraction. This is typically achieved by aspirating the medium and washing the cells with ice-cold PBS, followed by the addition of a cold quenching solution (e.g., 80% methanol at -80°C).

-

Cell Lysis and Extraction: Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex the suspension thoroughly and incubate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube. The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator.

Analytical Methods

-

Derivatization: The dried metabolite extracts need to be derivatized to increase their volatility for GC analysis. A common method is a two-step derivatization involving methoximation followed by silylation.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual metabolites, which are then ionized and detected by the mass spectrometer. The mass spectrometer will provide information on the mass-to-charge ratio (m/z) and abundance of the fragments of each metabolite, revealing the mass isotopomer distribution (MID).

-

Sample Preparation: Resuspend the dried metabolite extract in a suitable deuterated solvent (e.g., D2O) containing a known concentration of an internal standard.

-

NMR Data Acquisition: Acquire 1D and 2D 13C NMR spectra. 13C NMR can directly detect the position of the 13C label within the carbon skeleton of the metabolites.

Data Presentation and Interpretation

Quantitative data from 13C-MFA experiments are typically presented in tables that summarize the mass isotopomer distributions (MIDs) of key metabolites and the calculated metabolic fluxes.

Mass Isotopomer Distribution

The MID of a metabolite represents the fractional abundance of each of its isotopologues (molecules differing only in their isotopic composition). For a metabolite with 'n' carbon atoms, there are 'n+1' possible mass isotopologues (M+0, M+1, ..., M+n).

Table 1: Illustrative Mass Isotopomer Distribution of Key Metabolites after Labeling with this compound

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Xylulose-5-Phosphate | 0.05 | 0.95 | 0.00 | 0.00 | 0.00 | 0.00 | |

| Glyceraldehyde-3-Phosphate | 0.40 | 0.60 | 0.00 | 0.00 | |||

| Fructose-6-Phosphate | 0.35 | 0.65 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |

| Ribose-5-Phosphate | 0.90 | 0.10 | 0.00 | 0.00 | 0.00 | 0.00 |

Note: The data in this table is for illustrative purposes only and represents a hypothetical scenario of high labeling efficiency.

Metabolic Flux Maps

The measured MIDs, along with a stoichiometric model of the metabolic network, are used to calculate the intracellular metabolic fluxes. This is typically done using specialized software such as METRAN, 13CFLUX2, or OpenFLUX.[5][6][7][8] The results are often presented as a flux map, which is a diagram of the metabolic pathways with the calculated flux values for each reaction.

Table 2: Illustrative Metabolic Fluxes in the Pentose Phosphate Pathway

| Reaction | Flux (relative to xylose uptake) |

| Xylose Uptake | 100 |

| Xylulokinase | 100 |

| Transketolase 1 | 60 |

| Transaldolase | 30 |

| Transketolase 2 | 30 |

| PPP Oxidative Branch | 5 |

| Glycolysis (from F6P) | 50 |

Note: The data in this table is for illustrative purposes only.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of this compound into the Pentose Phosphate Pathway.

Caption: Experimental workflow for 13C Metabolic Flux Analysis.

Caption: Predicted labeling pattern from this compound in the PPP.

Conclusion

This compound presents a valuable, though currently underutilized, tool for the detailed investigation of the non-oxidative pentose phosphate pathway. Its direct entry into the PPP as xylulose-5-phosphate provides a more focused view of this part of central carbon metabolism compared to glucose tracers. While the experimental application of this compound is not yet widely documented, the theoretical principles and the established methodologies of 13C-MFA provide a solid foundation for its use. This guide offers the necessary theoretical background, experimental considerations, and data analysis framework to empower researchers, scientists, and drug development professionals to employ this tracer in their studies of cellular metabolism, ultimately contributing to a deeper understanding of health and disease.

References

- 1. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. biochemistry - What is the difference between transaldolase and transketolase in the pentose phosphate pathway? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]

- 6. 13cflux.net [13cflux.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

The Unseen Workhorse: A Technical Guide to 13C Natural Abundance and its Application in Xylose Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, understanding the journey of individual molecules is paramount. Stable isotopes, particularly carbon-13 (¹³C), have emerged as a powerful tool for tracing metabolic pathways and quantifying fluxes. This technical guide delves into the significance of the natural abundance of ¹³C and its pivotal role in elucidating the complexities of xylose metabolism. Xylose, a pentose sugar prevalent in lignocellulosic biomass, holds immense potential in various biotechnological and pharmaceutical applications. Unraveling its metabolic fate within different organisms is crucial for optimizing processes and developing novel therapeutics.

The Foundation: Natural Abundance of Carbon-13

Carbon, the backbone of life, exists predominantly as the stable isotope ¹²C. However, a small, naturally occurring fraction exists as ¹³C. This subtle difference in mass, due to an extra neutron in the nucleus, provides a powerful analytical handle without altering the chemical properties of the molecule. The natural abundance of these isotopes is remarkably constant, providing a baseline for isotope labeling studies.[1][2][3]

| Isotope | Protons | Neutrons | Natural Abundance (%) | Isotopic Mass (Da) |

| ¹²C | 6 | 6 | ~98.93 | 12.000000 |

| ¹³C | 6 | 7 | ~1.07 | 13.003355 |

Table 1: Natural Abundance and Properties of Stable Carbon Isotopes.[1][4]

The low natural abundance of ¹³C is advantageous for tracer studies.[1] By introducing molecules artificially enriched with ¹³C, researchers can readily distinguish them from the naturally occurring unlabeled molecules, allowing for precise tracking through metabolic networks.

Illuminating the Path: ¹³C in Xylose Metabolism Studies

The study of xylose metabolism is critical for advancements in biofuel production, bioremediation, and the development of drugs targeting metabolic disorders. ¹³C-based metabolic flux analysis (MFA) has become an indispensable tool to quantify the rates of metabolic reactions (fluxes) in living organisms. By feeding cells with ¹³C-labeled xylose and analyzing the distribution of the isotope in various metabolites, researchers can map the flow of carbon through different metabolic pathways.

Experimental Workflow: A ¹³C Metabolic Flux Analysis (MFA) Journey

A typical ¹³C-MFA experiment follows a structured workflow, from initial experimental design to the final flux map interpretation. This process allows for the precise quantification of intracellular metabolic fluxes.

Key Experimental Protocols

Cell Culture and ¹³C-Xylose Labeling

This protocol outlines the general steps for labeling cells with ¹³C-xylose. Specific media components and growth conditions will vary depending on the cell type.

Materials:

-

Appropriate cell culture medium lacking unlabeled xylose.

-

¹³C-labeled xylose (e.g., [U-¹³C₅]xylose or specifically labeled variants).

-

Sterile culture flasks or plates.

-

Incubator with appropriate temperature and atmospheric control.

Procedure:

-

Prepare the cell culture medium, substituting the standard carbon source with a defined concentration of ¹³C-labeled xylose.

-

Inoculate the medium with the cells of interest.

-

Culture the cells under optimal conditions for a sufficient period to achieve a metabolic and isotopic steady state. This duration needs to be determined empirically for each experimental system.

-

Monitor cell growth (e.g., by measuring optical density or cell count).

-

Harvest the cells during the exponential growth phase for metabolite analysis.

Metabolite Extraction and Derivatization for GC-MS Analysis

This protocol describes the extraction of intracellular metabolites and their derivatization for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Quenching solution (e.g., 60% methanol, pre-chilled to -40°C).

-

Extraction solvent (e.g., a mixture of methanol, chloroform, and water).

-

Centrifuge capable of reaching low temperatures.

-

Lyophilizer or vacuum concentrator.

-

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)).

Procedure:

-

Quenching: Rapidly quench metabolic activity by adding the cell culture to a pre-chilled quenching solution. This step is crucial to prevent further metabolic changes.

-

Extraction: Centrifuge the quenched cell suspension to pellet the cells. Resuspend the pellet in a cold extraction solvent to lyse the cells and solubilize the metabolites.

-

Phase Separation: Separate the polar (containing central metabolites) and non-polar phases by adding water and chloroform, followed by centrifugation.

-

Drying: Collect the polar phase and dry it completely using a lyophilizer or vacuum concentrator.

-

Derivatization:

-

Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect carbonyl groups.

-

Add MTBSTFA and incubate at an elevated temperature to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis.[5]

-

-

The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis of ¹³C-Labeled Metabolites

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Appropriate GC column for separating derivatized sugars and organic acids.

Procedure:

-

Inject the derivatized sample into the GC.

-

Separate the metabolites based on their boiling points and interactions with the GC column using a defined temperature gradient.

-

As metabolites elute from the GC column, they enter the mass spectrometer.

-

Ionize the metabolites (e.g., using electron ionization).

-

Detect the mass-to-charge ratio (m/z) of the resulting fragments.

-

The mass shifts in the fragment ions due to the incorporation of ¹³C are used to determine the mass isotopomer distributions of each metabolite.[6][7]

NMR Spectroscopy Analysis of ¹³C-Labeled Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for analyzing ¹³C labeling patterns, providing detailed information about the specific positions of ¹³C atoms within a molecule.

Instrumentation:

-

High-field NMR spectrometer equipped with a ¹³C-sensitive probe.

Procedure:

-

Sample Preparation: Resuspend the extracted and dried metabolites in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition:

-

Acquire one-dimensional (1D) ¹³C NMR spectra to identify and quantify the different carbon positions in the metabolites.

-

For more complex mixtures or to resolve overlapping signals, two-dimensional (2D) NMR experiments such as ¹H-¹³C HSQC can be employed.

-

-

Data Analysis:

-

Process the NMR spectra to identify the chemical shifts and intensities of the peaks corresponding to the different carbon atoms in xylose and its downstream metabolites.

-

The relative intensities of the signals from ¹³C-labeled and unlabeled positions provide information on the isotopic enrichment at specific atomic sites.[8][9]

-

Xylose Metabolic Pathways

Bacteria and eukaryotes have evolved diverse pathways for the catabolism of D-xylose. Understanding these pathways is crucial for metabolic engineering efforts aimed at optimizing the utilization of this pentose sugar.

Xylose Isomerase Pathway

This is the most common xylose metabolic pathway in bacteria. It involves the direct isomerization of D-xylose to D-xylulose.

Xylose Oxidoreductase Pathway

This pathway is predominantly found in eukaryotic microorganisms, such as yeast. It involves a two-step conversion of D-xylose to D-xylulose via a xylitol intermediate.

Oxidative Pathways: Weimberg and Dahms Pathways

These oxidative pathways are found in some prokaryotes. They begin with the oxidation of D-xylose to D-xylonolactone.

Phosphoketolase Pathway

The phosphoketolase pathway provides an alternative route for pentose catabolism, cleaving xylulose-5-phosphate into acetyl-phosphate and glyceraldehyde-3-phosphate.

Conclusion

The natural abundance of ¹³C provides a fundamental baseline for powerful stable isotope tracing studies. In the context of xylose metabolism, ¹³C-labeling experiments, coupled with advanced analytical techniques like GC-MS and NMR spectroscopy, offer an unparalleled view into the intricate network of metabolic pathways. This in-depth understanding is not merely academic; it is a critical component in the rational design of microorganisms for industrial biotechnology and the development of novel therapeutic strategies targeting metabolic diseases. As analytical technologies continue to advance, the precision and scope of ¹³C-based metabolic studies will undoubtedly expand, further unlocking the secrets of cellular metabolism.

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. radiocarbon [ldeo.columbia.edu]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

The Isotopic Probe: A Technical Guide to Unraveling Microbial Metabolism

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of microbial metabolism, understanding the precise flow of nutrients and the activity of metabolic pathways is paramount for advancements in research, biotechnology, and the development of novel therapeutics. Stable isotope labeling has emerged as a powerful and indispensable tool, offering a window into the dynamic processes that govern microbial life. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation techniques for utilizing stable isotopes to investigate microbial metabolism.

Core Principles of Stable Isotope Tracing in Microbial Metabolism

Stable isotope probing (SIP) is a technique that introduces substrates enriched with a heavy, non-radioactive isotope (e.g., ¹³C, ¹⁵N) into a microbial community or culture.[1] Actively metabolizing microorganisms incorporate these heavy isotopes into their cellular components, such as nucleic acids (DNA and RNA), proteins, and lipids.[1][2] This "labeling" of biomarkers allows researchers to distinguish between active and inactive members of a community and to trace the metabolic fate of the supplied substrate.[2]

The fundamental principle lies in the mass difference between the heavy and light isotopes.[3] This mass difference, though small, can be detected by sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4] By analyzing the isotopic enrichment in various biomolecules, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and identify the specific microorganisms responsible for particular metabolic processes.[5][6]

Commonly Used Stable Isotopes:

-

Carbon-13 (¹³C): Widely used to trace the flow of carbon through central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway.[4] It is also instrumental in identifying which microbes assimilate specific organic substrates.[7]

-

Nitrogen-15 (¹⁵N): Essential for studying nitrogen metabolism, including nitrogen fixation, nitrification, denitrification, and amino acid biosynthesis.[8][9]

-

Oxygen-18 (¹⁸O): Often used in the form of H₂¹⁸O to identify actively growing microorganisms, as oxygen from water is incorporated into newly synthesized DNA.[7]

-

Deuterium (²H): Utilized in the form of deuterated water (²H₂O) or other labeled compounds to trace hydrogen metabolism and assess microbial growth rates.[6][10]

Key Methodologies in Stable Isotope-Based Microbial Metabolism Studies

Several powerful techniques leverage stable isotopes to probe microbial metabolism. The choice of method depends on the specific research question, the target biomolecules, and the available analytical instrumentation.

Stable Isotope Probing (SIP) of Nucleic Acids (DNA-SIP and RNA-SIP)

DNA-SIP and RNA-SIP are cornerstone techniques for linking microbial identity with metabolic function.[11][12] After incubating a microbial community with a ¹³C- or ¹⁵N-labeled substrate, total DNA or RNA is extracted. The labeled ("heavy") nucleic acids are then separated from the unlabeled ("light") nucleic acids by density gradient ultracentrifugation.[13] Subsequent sequencing of the heavy fractions reveals the identity of the microorganisms that assimilated the labeled substrate.[12]

Protein-Based Stable Isotope Probing (Protein-SIP)

Protein-SIP provides a direct link between metabolic activity and the functional machinery of the cell.[14] By analyzing the incorporation of stable isotopes into proteins, researchers can identify the specific enzymes and pathways that are active under certain conditions.[15] This technique is particularly powerful when combined with proteomics, allowing for the identification and quantification of labeled peptides and proteins.[16]

Lipid-Based Stable Isotope Probing (Lipid-SIP)

Lipids, particularly phospholipid fatty acids (PLFAs), are valuable biomarkers for microbial community structure. Lipid-SIP involves tracing the incorporation of stable isotopes into these fatty acids to identify active microbial groups.[17] This method is advantageous because lipids can be readily extracted and analyzed, providing a relatively rapid assessment of substrate assimilation.[17]

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a quantitative technique used to determine the rates (fluxes) of intracellular metabolic reactions.[4][18] Microorganisms are fed a ¹³C-labeled substrate, and the resulting isotopic labeling patterns in metabolic intermediates and proteinogenic amino acids are measured by mass spectrometry or NMR.[4] By fitting these labeling patterns to a metabolic model, the fluxes through the central carbon metabolism can be precisely calculated.[6]

Quantitative Data Presentation

The following tables summarize representative quantitative data from various stable isotope probing and metabolic flux analysis studies.

Table 1: Isotopic Enrichment in Microbial Biomarkers

| Biomarker | Organism/Community | Isotope & Substrate | Isotopic Enrichment | Reference |

| DNA | Soil Bacteria | ¹⁸O-H₂O | Atom Fraction Excess (AFE) up to 0.08 | [7] |

| DNA | Escherichia coli | ¹³C-Glucose | δ¹³C up to 76,794‰ | |

| Protein | Escherichia coli | ¹⁵N-labeled media | >98% ¹⁵N incorporation | |

| Protein | Microbial Biofilm | ¹⁵N-labeled nutrients | Atom% ¹⁵N up to ~98% | |

| Phospholipid Fatty Acids (PLFAs) | Soil Microbes | ²H-enriched water | Δ²H enrichment of 10¹ to 10³ ppm | [8] |

| Amino Sugars | Soil Bacteria & Fungi | ¹⁵N-Ammonium | δ¹⁵N up to 2000‰ in Muramic Acid |

Table 2: Metabolic Flux Rates Determined by ¹³C-MFA in Escherichia coli

| Metabolic Pathway | Reaction | Flux (mmol/gDCW/h) | Condition | Reference |

| Glycolysis | Glucose-6-phosphate isomerase | 5.5 | Aerobic, glucose-limited | |

| Pentose Phosphate Pathway | Glucose-6-phosphate dehydrogenase | 4.4 | Aerobic, glucose-limited | |

| TCA Cycle | Citrate synthase | 3.0 - 4.5 | Aerobic, glucose-limited | [14] |

| TCA Cycle | Citrate synthase | Reduced by 25% | 0.1% Phenol stress | [14] |

| Anaplerosis | Phosphoenolpyruvate carboxylase | 1.8 | GABA production | |

| Acetate Production | Acetate kinase | Increased by 30% | 0.1% Phenol stress | [14] |

Table 3: Metabolic Flux Ratios in Yeasts Determined by ¹³C-MFA

| Yeast Species | Pathway Flux Ratio | Value | Growth Condition | Reference |

| Saccharomyces cerevisiae | Pentose Phosphate Pathway / Glycolysis | ~0.3 | Aerobic, glucose batch | |

| Pichia stipitis | Pentose Phosphate Pathway / Glycolysis | Significantly higher than S. cerevisiae | Aerobic, glucose batch | |

| Saccharomyces cerevisiae | TCA Cycle / Ethanol Production | Inversely correlated | Aerobic, glucose batch | |

| Issatchenkia orientalis | Oxidative TCA / Anaplerotic TCA | Higher than S. cerevisiae | Aerobic, glucose batch | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DNA Stable Isotope Probing (DNA-SIP) Protocol

Objective: To separate and identify metabolically active microorganisms that have incorporated a ¹³C-labeled substrate into their DNA.

Materials:

-

Environmental sample (e.g., soil, water)

-

¹³C-labeled substrate (e.g., ¹³C-glucose)

-

DNA extraction kit

-

Cesium chloride (CsCl)

-

Gradient buffer (e.g., 0.1 M Tris-HCl, 0.1 M KCl, 1 mM EDTA, pH 8.0)

-

Ultracentrifuge with a vertical or near-vertical tube rotor (e.g., Beckman VTi 65.2)

-

Polyallomer ultracentrifuge tubes

-

Refractometer

-

Syringe pump and fractionation apparatus

Procedure:

-

Incubation: Incubate the environmental sample with the ¹³C-labeled substrate. The concentration of the substrate and the incubation time should be optimized based on the specific sample and research question. A parallel control incubation with the corresponding ¹²C-substrate is essential.

-

DNA Extraction: Extract total DNA from both the labeled and control samples using a suitable DNA extraction kit.

-

Gradient Preparation:

-

For each sample, mix approximately 1-5 µg of DNA with a CsCl solution and gradient buffer to achieve a final buoyant density of approximately 1.71-1.725 g/mL.

-

Verify the density using a refractometer.

-

Load the mixture into polyallomer ultracentrifuge tubes and seal them.

-

-

Ultracentrifugation:

-

Place the tubes in the ultracentrifuge rotor.

-

Centrifuge at approximately 177,000 x g (e.g., 45,000 rpm for a VTi 65.2 rotor) at 20°C for 48-60 hours.[13] This extended centrifugation time is crucial for the formation of a stable density gradient and the separation of labeled and unlabeled DNA.

-

-

Fractionation:

-

Carefully remove the tubes from the ultracentrifuge.

-

Fractionate the density gradient by displacing the solution with a dense liquid (e.g., sterile water or a high-concentration CsCl solution) using a syringe pump and collecting fractions from the top or bottom of the tube. Typically, 12-18 fractions are collected.

-

-

DNA Recovery and Analysis:

-

Measure the buoyant density of each fraction using a refractometer.

-

Precipitate the DNA from each fraction (e.g., using polyethylene glycol and ethanol).

-

Quantify the DNA in each fraction.

-

Analyze the microbial community composition in the "heavy" (¹³C-labeled) and "light" (¹²C-unlabeled) fractions using techniques like 16S rRNA gene sequencing.

-

RNA Stable Isotope Probing (RNA-SIP) Protocol

Objective: To identify metabolically active microorganisms by analyzing the incorporation of a ¹³C-labeled substrate into their RNA.

Materials:

-

Similar to DNA-SIP, but with reagents and precautions for handling RNA.

-

Cesium trifluoroacetate (CsTFA) is often used instead of CsCl for RNA gradients.

-

RNA extraction kit with DNase treatment.

-

Formamide (deionized).

Procedure:

-

Incubation and RNA Extraction: Follow similar incubation procedures as for DNA-SIP. Extract total RNA using a method that includes a DNase treatment step to remove contaminating DNA.

-

Gradient Preparation:

-

Mix approximately 300-500 ng of RNA with a CsTFA solution, gradient buffer, and deionized formamide to a final density of around 1.78 g/mL.

-

The refractive index should be approximately 1.3725.[5]

-

-

Ultracentrifugation: Centrifuge at conditions similar to DNA-SIP, typically around 177,000 x g at 20°C for 48-72 hours.

-

Fractionation and RNA Recovery: Fractionate the gradient and precipitate the RNA from each fraction.

-

Analysis: Perform reverse transcription of the RNA to cDNA, followed by analysis of the microbial community composition, for example, through 16S rRNA gene sequencing.

Protein Stable Isotope Probing (Protein-SIP) Protocol

Objective: To identify and quantify proteins synthesized by metabolically active microorganisms that have assimilated a ¹³C- or ¹⁵N-labeled substrate.

Materials:

-

Microbial culture or environmental sample

-

¹³C- or ¹⁵N-labeled substrate

-

Protein extraction reagents (e.g., lysis buffer, protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE or other protein separation methods

-

In-gel or in-solution digestion reagents (e.g., trypsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Labeling: Cultivate the microorganisms in the presence of the ¹³C- or ¹⁵N-labeled substrate.

-

Protein Extraction and Quantification: Lyse the cells and extract the total protein. Quantify the protein concentration.

-

Protein Separation and Digestion:

-

Separate the proteins, for example, by SDS-PAGE.

-

Excise protein bands of interest or perform in-solution digestion of the total protein extract using trypsin to generate peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides using a high-resolution LC-MS/MS system.

-

The mass spectrometer will detect the mass shift in peptides containing the heavy isotope.

-

-

Data Analysis:

-

Identify the peptides and proteins using a protein database search engine.

-

Quantify the isotopic enrichment in the identified peptides to determine the level of substrate assimilation into specific proteins.

-

¹³C-Metabolic Flux Analysis (¹³C-MFA) Sample Preparation Protocol

Objective: To prepare microbial samples for the analysis of ¹³C labeling patterns in proteinogenic amino acids and central metabolic intermediates.

Materials:

-

Microbial culture grown with a ¹³C-labeled substrate (e.g., [1-¹³C]glucose, [U-¹³C]glucose)

-

Quenching solution (e.g., cold methanol)

-

Cell harvesting equipment (e.g., centrifuge)

-

Reagents for cell lysis and hydrolysis (e.g., 6 M HCl)

-

Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Isotopic Steady State: Ensure the microbial culture has reached an isotopic steady state, where the labeling patterns of intracellular metabolites are stable over time. This is typically achieved by continuous cultivation in a chemostat or through prolonged batch cultivation.

-

Rapid Sampling and Quenching:

-

Rapidly withdraw a sample of the culture.

-

Immediately quench the metabolic activity by mixing the sample with a cold quenching solution (e.g., -20°C methanol) to prevent further metabolic changes.

-

-

Cell Harvesting: Pellet the cells by centrifugation at a low temperature.

-

Biomass Hydrolysis (for amino acid analysis):

-

Wash the cell pellet to remove residual medium.

-

Hydrolyze the biomass in 6 M HCl at approximately 100°C for 24 hours to break down proteins into their constituent amino acids.

-

-

Derivatization: Derivatize the amino acids to make them volatile for GC-MS analysis. MTBSTFA is a common derivatizing agent.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the individual amino acids, and the mass spectrometer detects the mass isotopomer distributions for each amino acid, revealing the ¹³C labeling patterns.

-

Flux Calculation: Use specialized software to fit the measured mass isotopomer distributions to a metabolic network model to calculate the intracellular fluxes.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and metabolic pathways central to stable isotope studies.

References

- 1. Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A pathogen-specific isotope tracing approach reveals metabolic activities and fluxes of intracellular Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Flux Analysis in Yeasts - Creative Proteomics MFA [creative-proteomics.com]

- 6. High-resolution quantitative imaging of mammalian and bacterial cells using stable isotope mass spectrometry [dash.harvard.edu]

- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Bacterial Metabolism During Biofilm Growth Investigated by 13C Tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Microbial Ecology through Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of 13C labeling enrichment in microbial culture applying metabolic tracer experiments using gas chromatography-combustion-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monitoring Bacterial Transport by Stable Isotope Enrichment of Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 16. academic.oup.com [academic.oup.com]

- 17. 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic-Flux Profiling of the Yeasts Saccharomyces cerevisiae and Pichia stipitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 13C Metabolic Flux Analysis of Xylose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of 13C Metabolic Flux Analysis (13C-MFA) for studying xylose metabolism. The protocols outlined below are intended to serve as a detailed resource for researchers aiming to quantify intracellular metabolic fluxes in various biological systems utilizing xylose as a carbon source.

Introduction to 13C Metabolic Flux Analysis

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to determine the rates (fluxes) of metabolic reactions within a cell.[1][2] The method involves feeding cells a substrate, in this case, xylose, that is labeled with the stable isotope 13C. As the cells metabolize the labeled xylose, the 13C atoms are incorporated into various intracellular metabolites. By measuring the distribution of these 13C isotopes in key metabolites, typically proteinogenic amino acids, it is possible to deduce the active metabolic pathways and quantify the flux through each reaction.[1] This information is invaluable for understanding cellular physiology, identifying metabolic bottlenecks, and guiding metabolic engineering strategies for the production of biofuels and other valuable chemicals.

Experimental Design Considerations

A successful 13C-MFA experiment hinges on a well-thought-out experimental design. Key considerations include the choice of 13C-labeled xylose tracer, the labeling strategy, and the analytical method for measuring isotopic enrichment.

Choice of 13C-Labeled Xylose Tracers

The selection of the 13C-labeled xylose tracer is critical as it directly influences the information that can be obtained about metabolic fluxes. Different tracers provide distinct labeling patterns that can resolve fluxes through specific pathways. Commonly used tracers for xylose metabolism include:

-

[1-13C]xylose: Useful for probing the entry of xylose into the pentose phosphate pathway (PPP).

-

[1,2-13C]xylose: Provides good resolution for fluxes in both the PPP and downstream glycolytic pathways.[3]

-

[5-13C]xylose: Can help to distinguish between the oxidative and non-oxidative branches of the PPP.[3]

-

[U-13C]xylose: (Uniformly labeled) results in the labeling of all carbons in downstream metabolites and is useful for determining the overall carbon flow and biomass composition.[3]

Parallel labeling experiments, where cells are grown on different tracers in separate cultures, can significantly improve the precision and resolution of the estimated fluxes.[3][4]

Labeling Strategy

The goal of the labeling experiment is to achieve an isotopic steady state, where the labeling patterns of intracellular metabolites are stable over time.[4] This is typically achieved by growing cells in a medium containing the 13C-labeled xylose for a sufficient duration. The time required to reach isotopic steady state depends on the organism's growth rate and the turnover rates of the metabolite pools. It is crucial to verify that an isotopic steady state has been reached by collecting samples at multiple time points and confirming that the labeling patterns are consistent.[4]

Experimental Workflow

The overall workflow for a 13C-MFA experiment consists of several key stages, from cell culture to data analysis.

Xylose Metabolic Pathways

Xylose is typically catabolized through the pentose phosphate pathway (PPP), which can be divided into an oxidative and a non-oxidative branch. In some microorganisms, the phosphoketolase pathway offers an alternative route for xylose metabolism.

Detailed Experimental Protocols

Protocol 1: 13C-Labeling of E. coli with Xylose

This protocol describes the cultivation of E. coli in a minimal medium containing 13C-labeled xylose to achieve isotopic steady-state labeling.

Materials:

-

E. coli strain of interest

-

M9 minimal medium components

-

13C-labeled xylose (e.g., [1,2-13C]xylose or [5-13C]xylose)

-

Unlabeled xylose

-

Shake flasks or bioreactor

-

Spectrophotometer

Procedure:

-

Prepare M9 minimal medium according to standard protocols.

-

Prepare a stock solution of the desired 13C-labeled xylose tracer. For parallel labeling experiments, prepare separate media with each tracer. A typical starting concentration is 40 mM.[3]

-

Inoculate a pre-culture in M9 medium with unlabeled xylose and grow overnight at 37°C with shaking.

-

The following day, inoculate the main cultures containing the 13C-labeled xylose with the pre-culture to an initial OD600 of approximately 0.05.

-

Incubate the main cultures at 37°C with shaking. Monitor cell growth by measuring OD600 periodically.

-

Harvest cells during the mid-exponential growth phase (OD600 of ~0.8-1.0). This is crucial to ensure metabolic pseudo-steady state.

-

To verify isotopic steady state, collect cell pellets at two different time points during the exponential phase (e.g., at OD600 of 0.8 and 1.0) and analyze the labeling patterns.[4]

Protocol 2: Quenching of Metabolism and Metabolite Extraction

Rapidly stopping all enzymatic reactions (quenching) is critical to preserve the in vivo metabolic state of the cells.

Materials:

-

Cold methanol (-40°C or colder)

-

Centrifuge capable of reaching high speeds at low temperatures

-

Liquid nitrogen (optional)

Procedure:

-

Rapidly transfer a defined volume of the cell culture into a pre-chilled tube containing cold methanol. A common ratio is 1:1 (v/v) of culture to methanol.

-

Immediately vortex the mixture to ensure rapid and uniform quenching.

-

For very fast-growing organisms, direct quenching in liquid nitrogen followed by extraction with a cold solvent mixture can be an alternative.

-

Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) for 5-10 minutes at a low temperature (e.g., -10°C or 4°C).[5]

-

Carefully discard the supernatant. The resulting cell pellet contains the intracellular metabolites.

-

For extraction of intracellular metabolites, resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).[6]

-

Lyse the cells using methods such as bead beating or sonication while keeping the samples on ice.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites for further analysis.

Protocol 3: Protein Hydrolysis and Derivatization for GC-MS Analysis

This protocol details the preparation of proteinogenic amino acids from cell biomass for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

6 M Hydrochloric acid (HCl)

-

Heating block or oven

-

Nitrogen gas supply

-

Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)

-

Acetonitrile

-

GC-MS vials

Procedure:

-

Hydrolysis:

-

To the cell pellet obtained after metabolite extraction (or a separate cell pellet), add 1 mL of 6 M HCl.

-

Incubate at 100-110°C for 24 hours in a sealed tube to hydrolyze the proteins into their constituent amino acids.

-

-

Drying:

-

After hydrolysis, cool the samples and dry the hydrolysate completely under a stream of nitrogen gas or using a vacuum concentrator.

-

-

Derivatization:

-

To the dried amino acid residue, add 50 µL of acetonitrile and 50 µL of MTBSTFA + 1% TBDMCS.[5]

-

Incubate at 70-85°C for 1 hour to derivatize the amino acids, making them volatile for GC-MS analysis.

-

Cool the samples to room temperature.

-

Transfer the derivatized sample to a GC-MS vial with an insert.

-

Protocol 4: GC-MS Analysis of Derivatized Amino Acids

This protocol provides a general guideline for the analysis of 13C-labeled amino acid derivatives by GC-MS.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms)

Procedure:

-

GC Method:

-

Set the injector temperature to 250-270°C.

-

Use a suitable temperature program for the GC oven to separate the derivatized amino acids. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C), and hold for a period.

-

Use helium as the carrier gas at a constant flow rate.

-

-

MS Method:

-

Set the ion source temperature to 200-230°C.

-

Operate the mass spectrometer in either full scan mode to identify the amino acids or in selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of specific fragments.

-

-

Data Acquisition:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Acquire the mass spectra of the eluting amino acid derivatives.

-

Data Presentation

The primary data obtained from the GC-MS analysis are the mass isotopomer distributions (MIDs) of fragments of the derivatized amino acids. This data is then used in computational models to estimate the metabolic fluxes.

Table 1: Example of Mass Isotopomer Distribution Data for Alanine Fragment (m/z 260)

| Mass Isotopomer | Abundance (%) - [1,2-13C]xylose | Abundance (%) - [5-13C]xylose |

| M+0 | 10.5 | 35.2 |

| M+1 | 45.3 | 40.8 |

| M+2 | 38.7 | 20.1 |

| M+3 | 5.5 | 3.9 |

Table 2: Summary of Key Experimental Parameters

| Parameter | Recommended Value/Range | Reference |

| Cell Culture | ||

| 13C-Xylose Concentration | 20 - 40 mM | [3] |

| Harvest OD600 | 0.8 - 1.5 | |

| Quenching | ||

| Quenching Solution | Cold Methanol (< -20°C) | [7] |

| Centrifugation | 10,000 x g, 5-10 min, 4°C | [5] |

| Hydrolysis | ||

| Acid Concentration | 6 M HCl | |

| Temperature & Duration | 100-110°C, 24 h | |

| Derivatization | ||

| Reagent | MTBSTFA + 1% TBDMCS | [5] |

| Temperature & Duration | 70-85°C, 1 h | |

| GC-MS Analysis | ||

| Injection Volume | 1 µL | |

| Carrier Gas | Helium |

Conclusion

13C Metabolic Flux Analysis is a sophisticated and powerful tool for the quantitative analysis of cellular metabolism. By carefully designing the experiment, following detailed protocols for sample preparation and analysis, and utilizing appropriate computational models, researchers can gain deep insights into the metabolic wiring of organisms utilizing xylose. These insights are crucial for advancing research in metabolic engineering, biotechnology, and drug development.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. Intracellular Metabolite Extraction, Peak Detection with El-MAVEN and Quantification Using Python [protocols.io]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Xylose-3-13C in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Xylose-3-13C, a stable isotope-labeled sugar, in Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique allows for the detailed investigation of metabolic pathways, enzyme kinetics, and cellular physiology, making it an invaluable tool in drug development and biomedical research.

Introduction to this compound in NMR Spectroscopy

This compound is a specialized form of xylose where the carbon atom at the third position is replaced with its stable, NMR-active isotope, 13C. This isotopic label serves as a powerful probe to trace the metabolic fate of xylose within a biological system. When introduced to cells or organisms, the 13C label is incorporated into various downstream metabolites. By using 13C NMR spectroscopy, researchers can identify and quantify these labeled metabolites, providing a dynamic and detailed picture of metabolic fluxes through specific pathways. This approach is particularly valuable for studying the pentose phosphate pathway (PPP) and other metabolic routes involving xylose.

Data Presentation: Quantitative Parameters for NMR Spectroscopy

The following tables summarize key quantitative data for the successful application of this compound in NMR spectroscopy.

Table 1: Recommended Sample Preparation Parameters for this compound NMR

| Parameter | Recommended Value | Notes |

| Concentration | 10-100 mM | Higher concentrations improve signal-to-noise but may increase viscosity.[1][2] For cellular extracts, the concentration will depend on the extraction efficiency. |

| Isotopic Enrichment | >98% | High isotopic purity is crucial for unambiguous tracking and to minimize background noise from unlabeled species. |

| Solvent | D₂O (for aqueous samples) | Deuterated solvents are essential to avoid large solvent signals in the ¹H spectrum, which can interfere with shimming and detection of low-concentration analytes.[3] |

| pH | 6.5 - 7.5 | Maintain pH close to physiological conditions for biological samples. Use appropriate buffers (e.g., phosphate buffer) made with D₂O. |

| NMR Tube | High-precision 5 mm NMR tubes | Ensure tubes are clean and free of any paramagnetic impurities.[4] |

Table 2: Typical ¹³C Chemical Shifts of D-Xylose in D₂O

Note: Chemical shifts can vary slightly depending on pH, temperature, and solvent. The presence of α and β anomers in solution results in distinct signals for each carbon.

| Carbon Position | α-D-Xylopyranose (ppm) | β-D-Xylopyranose (ppm) | α-D-Xylofuranose (ppm) | β-D-Xylofuranose (ppm) |

| C1 | 93.7 | 98.1 | 97.0 | 103.2 |

| C2 | 73.0 | 75.5 | - | - |

| C3 | 74.3 | 77.3 | - | - |

| C4 | 70.9 | 70.7 | - | - |

| C5 | 62.4 | 66.7 | - | - |

Data compiled from publicly available spectral databases.

Experimental Protocols

Protocol for NMR Sample Preparation of this compound

This protocol outlines the steps for preparing a standard solution of this compound for direct NMR analysis.

Materials:

-

This compound (isotopic purity >98%)

-

Deuterium oxide (D₂O, 99.9%)

-

High-precision 5 mm NMR tubes

-

Vortex mixer

-

Pipettes

-

pH meter (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound to achieve a final concentration in the range of 10-100 mM. For example, for a 50 mM solution in 0.5 mL of D₂O, weigh out approximately 3.8 mg of this compound (MW ≈ 151.1 g/mol ).

-

Dissolution: Dissolve the weighed this compound in the appropriate volume of D₂O in a clean vial.

-

Mixing: Gently vortex the solution until the this compound is completely dissolved.

-

Transfer: Carefully transfer the solution to a clean, high-precision 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent evaporation.

-

Labeling: Clearly label the NMR tube with the sample identification.

Protocol for Cellular Metabolic Labeling with this compound and Sample Extraction for NMR Analysis

This protocol describes the general procedure for introducing this compound to a cell culture, followed by quenching of metabolism and extraction of intracellular metabolites for NMR analysis.

Materials:

-

Cell culture of interest

-

Growth medium lacking unlabeled xylose

-

This compound

-

Quenching solution (e.g., 60% methanol, -40°C)

-

Extraction solvent (e.g., boiling ethanol or methanol/chloroform/water mixture)

-

Centrifuge

-

Lyophilizer or vacuum concentrator

-

D₂O with internal standard (e.g., DSS or TSP)

Procedure:

-

Cell Culture: Grow the cells in a defined medium to a desired cell density.

-

Labeling: Introduce this compound to the culture medium at a defined concentration. The duration of the labeling will depend on the specific metabolic pathway and organism being studied.

-

Quenching: Rapidly quench the metabolic activity by adding a cold quenching solution. This step is critical to prevent further metabolic conversion of the labeled compounds.

-

Harvesting: Separate the cells from the medium by centrifugation at a low temperature.

-

Extraction: Resuspend the cell pellet in a suitable extraction solvent to lyse the cells and solubilize the intracellular metabolites.

-

Separation: Centrifuge the mixture to pellet the cell debris.

-

Drying: Transfer the supernatant containing the metabolites to a new tube and dry it using a lyophilizer or vacuum concentrator.

-

Resuspension for NMR: Reconstitute the dried metabolite extract in a precise volume of D₂O containing a known concentration of an internal standard for quantification.

-

NMR Analysis: Transfer the sample to an NMR tube for data acquisition.

Mandatory Visualizations

Experimental Workflow for Metabolic Flux Analysis using this compound

Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.

Tracing this compound through the Pentose Phosphate Pathway

Caption: Tracing of ¹³C from Xylose-3-¹³C in the PPP.

Interplay of Xylose Metabolism and Cellular Signaling

Caption: Xylose metabolism and its influence on signaling pathways.

References

- 1. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 2. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000098) [hmdb.ca]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

Application Notes and Protocols for Quantifying Xylose Uptake and Metabolism with 13C Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xylose, the second most abundant sugar in lignocellulosic biomass, presents a significant opportunity for biofuel and biochemical production. Understanding and optimizing its uptake and metabolism in various microorganisms is crucial for developing efficient cell factories. 13C metabolic flux analysis (13C-MFA) is a powerful technique for quantifying intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism.[1][2] By using 13C-labeled xylose as a tracer, researchers can track the fate of carbon atoms through various metabolic pathways, thereby elucidating the contributions of different pathways to xylose catabolism, identifying potential metabolic bottlenecks, and guiding rational metabolic engineering strategies.[3]

These application notes provide a comprehensive overview and detailed protocols for quantifying xylose uptake and metabolism using 13C labeling, with a focus on microbial systems such as Saccharomyces cerevisiae, Escherichia coli, and Clostridium acetobutylicum.

Core Concepts and Signaling Pathways

The central metabolism of xylose involves its conversion to xylulose-5-phosphate (X5P), which then enters the pentose phosphate pathway (PPP). The PPP consists of an oxidative and a non-oxidative branch. In many microorganisms, xylose metabolism is interconnected with glycolysis and the tricarboxylic acid (TCA) cycle. The flux distribution between these pathways is critical for cellular energetics, redox balance, and the production of biomass precursors and desired bioproducts.

Two primary pathways for xylose assimilation are the xylose reductase-xylitol dehydrogenase (XR-XDH) pathway and the xylose isomerase (XI) pathway. The choice of pathway can significantly impact the redox balance (NADH/NADPH) and consequently the overall metabolic flux distribution.[4] Furthermore, some bacteria, like Clostridium acetobutylicum, can utilize the phosphoketolase (PK) pathway for xylose catabolism.[5][6]

Below is a generalized diagram of xylose metabolism and its connection to central carbon metabolism, which can be investigated using 13C labeling.

Caption: Generalized xylose metabolic pathway and its integration with central carbon metabolism.

Experimental Workflow for 13C-MFA of Xylose Metabolism

A typical 13C-MFA experiment involves several key steps, from the initial experimental design and cell cultivation to data analysis and flux determination. The following diagram illustrates a standard workflow.

Caption: Standard experimental workflow for 13C metabolic flux analysis.

Detailed Experimental Protocols

Protocol 1: 13C Labeling of Microbial Cultures

This protocol is a generalized procedure for labeling microbial cells with 13C-xylose. Specific conditions such as media composition, temperature, and pH should be optimized for the particular microorganism.

Materials:

-

Microorganism of interest (e.g., S. cerevisiae, E. coli)

-

Defined minimal medium with all necessary nutrients except the carbon source

-

Unlabeled xylose

-

13C-labeled xylose tracer (e.g., [1,2-13C]xylose, [5-13C]xylose, or [U-13C]xylose)[7][8]

-

Shake flasks or bioreactor

-

Incubator/shaker or bioreactor controller

Procedure:

-

Pre-culture: Inoculate a single colony of the microorganism into a pre-culture medium containing unlabeled xylose as the sole carbon source. Grow the culture to the mid-exponential phase.

-

Main Culture Inoculation: Inoculate the main culture in a defined minimal medium with unlabeled xylose. The volume will depend on the amount of biomass required for analysis.

-

Isotopic Steady State: For steady-state 13C-MFA, the labeling experiment should be initiated when the culture reaches a metabolic and isotopic steady state. This is often achieved in chemostat cultures. For batch cultures, cells are typically harvested during the mid-exponential growth phase.[5]

-

Tracer Introduction: Introduce the 13C-labeled xylose. The labeling strategy can vary:

-

Steady-state labeling: The medium contains a defined mixture of labeled and unlabeled xylose from the start of the main culture (e.g., 20% [1,2-13C]xylose and 80% unlabeled xylose).

-

Dynamic labeling: After a period of growth on unlabeled xylose, the cells are rapidly switched to a medium containing the 13C-labeled tracer.[3]

-

-

Sampling: Once the culture has reached the desired growth phase and isotopic labeling state, harvest the cells for analysis. It is crucial to quench metabolic activity immediately to prevent changes in metabolite levels.

Protocol 2: Quenching and Metabolite Extraction

This protocol describes a common method for rapidly stopping metabolic activity and extracting intracellular metabolites.

Materials:

-

Quenching solution: 60% methanol, pre-cooled to <-40°C

-

Extraction solution: 75% ethanol, pre-heated to 70°C

-

Centrifuge capable of reaching low temperatures

-

Dry ice or liquid nitrogen

Procedure:

-

Quenching: Rapidly transfer a known volume of the cell culture into a larger volume of cold quenching solution (e.g., 5 mL of culture into 25 mL of cold methanol). The temperature of the mixture should immediately drop below 0°C.

-

Cell Pelleting: Centrifuge the quenched cell suspension at a low temperature (e.g., -10°C) to pellet the cells.

-

Washing: Discard the supernatant and wash the cell pellet with the cold quenching solution to remove any remaining extracellular metabolites.

-

Metabolite Extraction: Resuspend the cell pellet in the hot ethanol extraction solution. Incubate at 70°C for a few minutes to extract the intracellular metabolites.

-

Cell Debris Removal: Centrifuge the sample at high speed to pellet the cell debris.

-

Sample Storage: Transfer the supernatant containing the extracted metabolites to a new tube and store it at -80°C until further analysis.

Protocol 3: Sample Analysis by GC-MS

This protocol outlines the general steps for analyzing the 13C labeling patterns of proteinogenic amino acids using Gas Chromatography-Mass Spectrometry (GC-MS), a common approach in 13C-MFA.

Materials:

-

Hydrolysis solution: 6 M HCl

-